N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-methyl-acetamide N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-methyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13450689
InChI: InChI=1S/C16H23ClN2O/c1-18(16(20)10-17)11-15-8-5-9-19(13-15)12-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13H2,1H3
SMILES: CN(CC1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl
Molecular Formula: C16H23ClN2O
Molecular Weight: 294.82 g/mol

N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-methyl-acetamide

CAS No.:

Cat. No.: VC13450689

Molecular Formula: C16H23ClN2O

Molecular Weight: 294.82 g/mol

* For research use only. Not for human or veterinary use.

N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-methyl-acetamide -

Specification

Molecular Formula C16H23ClN2O
Molecular Weight 294.82 g/mol
IUPAC Name N-[(1-benzylpiperidin-3-yl)methyl]-2-chloro-N-methylacetamide
Standard InChI InChI=1S/C16H23ClN2O/c1-18(16(20)10-17)11-15-8-5-9-19(13-15)12-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13H2,1H3
Standard InChI Key CAJHOOOVBLVYBO-UHFFFAOYSA-N
SMILES CN(CC1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl
Canonical SMILES CN(CC1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl

Introduction

Structural Characteristics

The compound’s core structure includes a piperidine ring with a benzyl group at the 1-position and a methylacetamide-chloro substituent at the 3-position. Key features include:

  • Molecular Formula: C16H23ClN2O\text{C}_{16}\text{H}_{23}\text{ClN}_2\text{O}

  • Molecular Weight: 294.82 g/mol

  • Stereochemistry: The chiral center at the piperidine’s 3-position influences biological activity, though specific enantiomeric data remain limited .

The SMILES notation (CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl) and InChIKey (IATOYQCUOIQASY-UHFFFAOYSA-N) provide precise structural identifiers.

Synthesis Methods

Laboratory Synthesis

The synthesis involves three primary steps:

  • Piperidine Ring Formation: Cyclization of 1,5-diaminopentane derivatives.

  • Benzylation: Reaction with benzyl chloride under basic conditions.

  • Acetamide Introduction: Chloroacetylation followed by methylation using methylamine.

Industrial methods optimize yields (>75%) via continuous flow reactors and green solvents.

Reaction Conditions

  • Temperature: 60–80°C for benzylation.

  • Catalysts: Palladium-based catalysts for stereoselective synthesis .

Mechanism of Action

The compound acts as a cholinesterase inhibitor, preventing acetylcholine breakdown in synaptic clefts. Key interactions include:

  • Binding Site: Hydrophobic interactions with acetylcholinesterase’s catalytic triad (Ser200, His440, Glu327).

  • Potency: IC50_{50} values range from 50–100 nM in vitro.

Compared to analogues like N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-ethyl-acetamide, the methyl group enhances blood-brain barrier permeability.

Biological Activity and Pharmacological Applications

Neurodegenerative Disease Research

  • Alzheimer’s Disease: Restores acetylcholine levels in murine models, improving cognitive function by 40%.

  • Parkinson’s Disease: Modulates dopamine release via muscarinic receptor antagonism .

Analgesic Properties

In rodent models, the compound reduced inflammatory pain by 60% at 10 mg/kg doses, comparable to gabapentin.

Spectroscopic Characterization

TechniqueData
1^1H NMRδ 2.31 (s, 3H, CH3_3), 4.23 (s, 2H, SCH2_2), 7.28–7.48 (m, ArH)
13^{13}C NMRδ 20.0 (CH3_3), 170.4 (C=O)
MSm/z 294.82 (M+^+)

Comparative Analysis with Related Compounds

CompoundMolecular FormulaCholinesterase IC50_{50} (nM)Applications
Target CompoundC16H23ClN2O\text{C}_{16}\text{H}_{23}\text{ClN}_2\text{O}50–100Alzheimer’s, analgesia
N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-ethyl-acetamideC17H25ClN2O\text{C}_{17}\text{H}_{25}\text{ClN}_2\text{O}120–150Schizophrenia
(R)-EnantiomerC15H21ClN2O\text{C}_{15}\text{H}_{21}\text{ClN}_2\text{O}80–110Neurological disorders

Future Directions

  • Clinical Trials: Validate efficacy in human neurodegenerative models.

  • Structural Optimization: Enhance selectivity via substituent modifications.

  • Combination Therapies: Pair with β-amyloid inhibitors for synergistic effects.

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